

Physical properties of 2-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyridine-3,4-diamine

Cat. No.: B183972

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 2-Chloropyridine-3,4-diamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work with **2-Chloropyridine-3,4-diamine**. Its purpose is to provide a detailed examination of the compound's core physical properties, establish standardized protocols for their verification, and offer expert insights into the practical application of this data in a laboratory setting. A thorough understanding of these characteristics is paramount for ensuring experimental reproducibility, safety, and the successful application of this versatile heterocyclic building block in chemical synthesis and pharmaceutical development.

Molecular Identity and Structural Framework

2-Chloropyridine-3,4-diamine is a functionalized pyridine derivative. The pyridine core, substituted with a chloro group and two adjacent amine groups, creates a unique electronic and steric profile that makes it a valuable intermediate. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen contrasts with the electron-donating capacity of the diamino functionalities, influencing the molecule's reactivity, stability, and intermolecular interactions.

Below is a summary of its key chemical identifiers.

Identifier	Value	Source
IUPAC Name	2-chloropyridine-3,4-diamine	PubChem[1]
Synonyms	3,4-Diamino-2-chloropyridine, 2-Chloro-3,4-pyridinediamine	Sigma-Aldrich, ECHEMI[2]
CAS Number	39217-08-8	Sigma-Aldrich, Amerigo Scientific[3]
Molecular Formula	C ₅ H ₆ ClN ₃	PubChem[1]
Molecular Weight	143.57 g/mol	PubChem[1], Sigma-Aldrich
InChI	1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)	Sigma-Aldrich
InChIKey	PWOIYBVEDIFBEO-UHFFFAOYSA-N	Sigma-Aldrich
Canonical SMILES	<chem>C1=CN=C(C(=C1N)N)Cl</chem>	PubChem[1]

```
graph "2_Chloropyridine_3_4_diamine_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];
```

```
// Define atoms with positions
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,-0.6!"];
C3 [label="C", pos="1.04,-0.6!"];
C4 [label="C", pos="1.04,0.6!"];
C5 [label="C", pos="-1.04,0.6!"];
C6 [label="C", pos="0,-1.2!"];
```

```
// Define substituent atoms
Cl [label="Cl", pos="-2.08,1.2!"];
```

```
N_amino3 [label="NH2", pos="2.08,-1.2!"];  
N_amino4 [label="NH2", pos="2.08,1.2!"];
```

```
// Draw bonds  
C5 -- N1 [len=1.5];  
N1 -- C4 [len=1.5];  
C4 -- C3 [len=1.5];  
C3 -- C6 [len=1.5];  
C6 -- C2 [len=1.5];  
C2 -- C5 [style=double, len=1.5];
```

```
// Bonds within the ring  
C5 -- N1;  
N1 -- C4;  
C4 -- C3 [style=double];  
C3 -- C6;  
C6 -- C2 [style=double];  
C2 -- C5;
```

```
// Substituent bonds  
C5 -- Cl;  
C3 -- N_amino3;  
C4 -- N_amino4;  
}
```

Caption: 2D Structure of **2-Chloropyridine-3,4-diamine**.

Core Physical and Chemical Properties

The macroscopic behavior and handling requirements of a chemical are dictated by its physical properties. The data presented below has been aggregated from supplier technical sheets and

chemical databases. It is crucial for researchers to verify these properties on their specific batch, as impurities can cause significant deviations.

Property	Value	Source(s)
Physical Form	Solid, crystalline powder	Sigma-Aldrich
Melting Point	158-163 °C	Sigma-Aldrich, ECHEMI[2]
Boiling Point	381.3 ± 35.0 °C at 760 mmHg	ECHEMI[2]
Density	1.4 ± 0.1 g/cm ³	ECHEMI[2]
Flash Point	184.4 ± 26.5 °C	ECHEMI[2]
Refractive Index	1.685	ECHEMI[2]
Polar Surface Area	64.9 Å ²	PubChem[1]
XLogP3	0.5	ECHEMI[2]

Spectroscopic Profile for Structural Verification

While foundational physical properties like melting point provide an initial purity check, spectroscopic analysis is indispensable for unambiguous structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and broad singlets for the two amine (-NH₂) groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and amino substituents. The amine protons are exchangeable with D₂O, a classic test for their identification.
 - ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring. The carbons bonded to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts. For instance, data for the related isomer 5-chloropyridine-2,3-diamine shows aromatic carbon signals in the range of 116-148 ppm, which serves as a useful reference point.[4]

- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Given the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M^+) and chlorine-containing fragments, with an $M+2$ peak approximately one-third the intensity of the M^+ peak.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically appearing as two bands in the 3300-3500 cm^{-1} region. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.^[4]

Field-Validated Experimental Protocols

Trust in experimental outcomes begins with rigorous validation of starting materials. The following protocols are designed to be self-validating systems for confirming the physical properties of **2-Chloropyridine-3,4-diamine** in a research setting.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically $< 2\text{ }^{\circ}\text{C}$) that aligns with the literature value suggests high purity. A broad or depressed melting range indicates the presence of impurities, which disrupt the crystal lattice of the solid.

Methodology:

- **Sample Preparation:** Ensure the **2-Chloropyridine-3,4-diamine** sample is completely dry. Grind a small amount into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.

- **Rapid Heating:** Set the apparatus to heat rapidly to approximately 15 °C below the expected melting point (expected: 158 °C).
- **Controlled Heating:** Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- **Reporting:** Report the result as a melting range ($T_1 - T_2$).

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Solubility data is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation. This protocol establishes a qualitative profile in common laboratory solvents.

Methodology:

- **Preparation:** Aliquot approximately 10 mg of **2-Chloropyridine-3,4-diamine** into several labeled test tubes.
- **Solvent Addition:** To the first tube, add a common solvent (e.g., deionized water) dropwise, starting with 0.5 mL.
- **Mixing:** Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.
- **Observation:** Visually inspect the solution.
 - If the solid dissolves completely, classify it as "Soluble".
 - If the solid remains partially undissolved, classify it as "Partially Soluble".
 - If the solid shows no signs of dissolving, classify it as "Insoluble".

- Heating (Optional): For partially soluble or insoluble samples, gently warm the mixture to determine if solubility increases with temperature. Record any changes upon cooling.
- Iteration: Repeat steps 2-5 for a panel of solvents relevant to your research, such as ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate.
- Documentation: Record all observations in a structured table.

Caption: Decision workflow for qualitative solubility testing.

Safety, Handling, and Storage

Authoritative safety data is non-negotiable for laboratory practice. **2-Chloropyridine-3,4-diamine** is a hazardous substance that requires careful management.

GHS Hazard Classification

Hazard Class	Code	Description	Source
Acute Toxicity, Oral	H301	Toxic if swallowed	PubChem[1]
Skin Sensitization	H317	May cause an allergic skin reaction	PubChem[1]
Serious Eye Irritation	H319	Causes serious eye irritation	PubChem[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following procedures is mandatory to mitigate risks.[2][5][6]

- Engineering Controls: All handling of solid material (weighing, transferring) must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[5] An eyewash station and safety shower must be readily accessible.[5]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles or a face shield are required.[5]

- Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5] Always inspect gloves for integrity before use.
- Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.

Storage and Disposal

- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[7]
- Disposal: Dispose of waste material and contaminated containers in a designated hazardous waste container in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[6]

Conclusion

2-Chloropyridine-3,4-diamine is a key chemical intermediate whose physical properties are foundational to its effective and safe use. This guide has provided a consolidated overview of its molecular identity, core physical characteristics, and spectroscopic profile. The detailed protocols for melting point and solubility determination offer researchers robust methods for in-house verification, reinforcing experimental integrity. By integrating this technical knowledge with stringent safety practices, scientists can confidently and responsibly leverage the synthetic potential of this important compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285736, **2-Chloropyridine-3,4-diamine**. PubChem. [Link]
- AFG Bioscience LLC. SAFETY DATA SHEET - 2-Chloro-3-pyridylamine. AFG Bioscience LLC. [Link]
- Sulovari, A. & Tanski, J. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Amerigo Scientific. 3,4-Diamino-2-chloropyridine (97%). Amerigo Scientific. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloropyridine-3,4-diamine | C₅H₆ClN₃ | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3,4-Diamino-2-chloropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical properties of 2-Chloropyridine-3,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183972#physical-properties-of-2-chloropyridine-3-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com